molecular formula C7H15N3O4 B14747448 Diethylamine NONOate/AM

Diethylamine NONOate/AM

Cat. No.: B14747448
M. Wt: 205.21 g/mol
InChI Key: NZMFKFGVIPMXHU-NTMALXAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethylamine NONOate/AM is a nitric oxide donor compound that releases nitric oxide upon activation by intracellular esterases. It is a cell-permeable, O²-acetoxymethylated diazeniumdiolate that has been shown to induce apoptosis and act as an antiproliferative agent in certain human leukemia cell lines .

Preparation Methods

Diethylamine NONOate/AM is synthesized through the reaction of diethylamine with nitric oxide under controlled conditions. The reaction typically involves the use of a solvent such as dimethyl sulfoxide (DMSO) and is carried out at low temperatures to ensure the stability of the product. The compound is then purified through standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Diethylamine NONOate/AM undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various nitrogen oxides.

    Reduction: It can be reduced to form diethylamine and other nitrogen-containing compounds.

    Substitution: The diazeniumdiolate group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Diethylamine NONOate/AM has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Diethylamine NONOate/AM involves the release of nitric oxide upon activation by intracellular esterases. Nitric oxide then interacts with various molecular targets and pathways, including the activation of guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This, in turn, triggers a cascade of cellular events that result in apoptosis and other biological effects .

Comparison with Similar Compounds

Diethylamine NONOate/AM is unique among nitric oxide donors due to its cell-permeable nature and the controlled release of nitric oxide. Similar compounds include:

This compound stands out due to its enhanced stability in physiological buffers and its ability to induce apoptosis in specific cell lines .

Properties

Molecular Formula

C7H15N3O4

Molecular Weight

205.21 g/mol

IUPAC Name

(Z)-acetyloxymethoxyimino-(diethylamino)-oxidoazanium

InChI

InChI=1S/C7H15N3O4/c1-4-9(5-2)10(12)8-14-6-13-7(3)11/h4-6H2,1-3H3/b10-8-

InChI Key

NZMFKFGVIPMXHU-NTMALXAHSA-N

Isomeric SMILES

CCN(CC)/[N+](=N/OCOC(=O)C)/[O-]

Canonical SMILES

CCN(CC)[N+](=NOCOC(=O)C)[O-]

Origin of Product

United States

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